molecular formula C26H18Br2IN3O3 B11558371 2,4-Dibromo-6-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate

2,4-Dibromo-6-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate

Cat. No.: B11558371
M. Wt: 707.2 g/mol
InChI Key: LWETXAXQSGFYDS-XAZZYMPDSA-N
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Description

2,4-Dibromo-6-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate is a complex organic compound that features multiple functional groups, including bromine, iodine, and naphthalene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2,4-Dibromo-6-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate involves its interaction with molecular targets and pathways within cells. The compound’s multiple functional groups allow it to engage in various interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dibromo-6-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate is unique due to its combination of bromine, iodine, and naphthalene groups, which confer distinct chemical and biological properties. This structural complexity allows for a wide range of applications and interactions that simpler compounds cannot achieve.

Properties

Molecular Formula

C26H18Br2IN3O3

Molecular Weight

707.2 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[[2-(naphthalen-2-ylamino)acetyl]hydrazinylidene]methyl]phenyl] 2-iodobenzoate

InChI

InChI=1S/C26H18Br2IN3O3/c27-19-11-18(25(22(28)13-19)35-26(34)21-7-3-4-8-23(21)29)14-31-32-24(33)15-30-20-10-9-16-5-1-2-6-17(16)12-20/h1-14,30H,15H2,(H,32,33)/b31-14+

InChI Key

LWETXAXQSGFYDS-XAZZYMPDSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)NCC(=O)N/N=C/C3=C(C(=CC(=C3)Br)Br)OC(=O)C4=CC=CC=C4I

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NCC(=O)NN=CC3=C(C(=CC(=C3)Br)Br)OC(=O)C4=CC=CC=C4I

Origin of Product

United States

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